molecular formula C13H19NO4 B15066467 (2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid

(2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B15066467
M. Wt: 253.29 g/mol
InChI Key: HTUMOCSCFRQVBM-RTBKNWGFSA-N
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Description

(2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid: is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclopentane derivative and a pyrrole derivative, which are then subjected to a series of reactions including cyclization, protection, and functional group transformations. The tert-butoxycarbonyl (Boc) group is often introduced as a protecting group for the amine functionality during the synthesis.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to remove protecting groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, (2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid is used as an intermediate in the preparation of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which (2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    (2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid: can be compared to other cyclopentane and pyrrole derivatives, such as:

Uniqueness: The uniqueness of this compound lies in its fused ring structure and the presence of the Boc protecting group. This combination of features provides distinct reactivity and potential for diverse applications in synthesis and drug development.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h4,6,8-10H,5,7H2,1-3H3,(H,15,16)/t8?,9?,10-/m0/s1

InChI Key

HTUMOCSCFRQVBM-RTBKNWGFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC2C1C=CC2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C=CC2)C(=O)O

Origin of Product

United States

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